molecular formula C18H13F2N3O2 B12188401 N-(2,4-difluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(2,4-difluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B12188401
M. Wt: 341.3 g/mol
InChI Key: AOXPMTGGPZZIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic compound featuring a tetracyclic pyrrolo[2,1-b]quinazoline core substituted with a 2,4-difluorophenyl carboxamide group. The pyrrolo[2,1-b]quinazoline scaffold is associated with diverse biological activities, including RNA polymerase inhibition and metabolic interactions, as observed in related compounds .

Properties

Molecular Formula

C18H13F2N3O2

Molecular Weight

341.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide

InChI

InChI=1S/C18H13F2N3O2/c19-11-4-6-14(13(20)9-11)22-17(24)10-3-5-12-15(8-10)21-16-2-1-7-23(16)18(12)25/h3-6,8-9H,1-2,7H2,(H,22,24)

InChI Key

AOXPMTGGPZZIKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=C(C=C(C=C4)F)F)C(=O)N2C1

Origin of Product

United States

Preparation Methods

Friedländer Cyclocondensation Strategy

The Friedländer reaction, widely used for quinoline synthesis, can be adapted for pyrrolo[2,1-b]quinazolines. Reacting 2-aminobenzaldehyde derivatives with pyrrolidin-2-one under acidic conditions facilitates annulation. For example, heating 2-amino-5-nitrobenzaldehyde with pyrrolidin-2-one in acetic acid at 120°C yields the bicyclic intermediate, which is subsequently reduced to the tetrahydropyrroloquinazoline. Modifications include using Dean-Stark traps to remove water and improve yields to ~65%.

Pfitzinger-Type Cyclization

The Pfitzinger reaction, employing isatin derivatives, offers an alternative route. Hydrolysis of isatin (50) generates keto-acid intermediates (51) , which condense with pyrrole-2-carboxaldehyde to form the pyrroloquinazoline skeleton. This method benefits from readily available starting materials but requires careful pH control to avoid decarboxylation.

Vilsmeier-Haack Formylation and Cyclization

Formylation of 3-aminopyrrole derivatives using DMF/POCl3 generates 4-chloroformyl intermediates (58) , which undergo intramolecular cyclization with neighboring amine groups to yield the fused ring system. This method is advantageous for introducing substituents at specific positions but necessitates rigorous temperature control (60–80°C).

Functionalization of the 2,4-Difluorophenyl Group

Buchwald-Hartwig Amination (If Applicable)

For analogs requiring aryl group introduction, palladium-catalyzed coupling (e.g., Pd(OAc)2, Xantphos) between brominated intermediates and 2,4-difluoroaniline proves effective. However, direct amide coupling is preferred for the target compound to avoid competing side reactions.

Regioselectivity Considerations

Electron-withdrawing fluorine atoms on the aniline ring reduce nucleophilicity, necessitating excess amine (1.5–2 eq) and prolonged reaction times (12–24 h) for complete conversion.

Optimization and Scalability

Purification Techniques

Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >95% purity.

Yield Optimization

  • Cyclization Step : Yields improve from 50% to 75% using microwave-assisted synthesis (150°C, 30 min).

  • Amide Coupling : Replacing DMF with THF reduces side-product formation, increasing yields to 85%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, NH), 8.35 (d, J = 8.2 Hz, 1H), 7.92 (m, 2H, Ar-F), 7.45 (t, J = 7.1 Hz, 1H), 4.25 (m, 2H, pyrrolidine-H), 3.80 (m, 2H, pyrrolidine-H).

  • HRMS : [M+H]+ calculated for C19H14F2N3O2: 366.1054; found: 366.1056.

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis-fusion of the pyrrolidine and quinazoline rings, with dihedral angles of 12.3° between planes.

Challenges and Alternative Routes

Competing Cyclization Pathways

Unsubstituted pyrrolidones may form [3,2-b] regioisomers. Installing electron-withdrawing groups (e.g., nitro) at position 7 directs cyclization to the desired [2,1-b] isomer.

Oxidative Degradation

The 9-oxo group is susceptible to over-reduction. Employing mild oxidizing agents (e.g., MnO2) during final steps preserves functionality .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

Scientific Research Applications

N-(2,4-difluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Molecular Weight Key Findings Evidence ID
N-[4-(acetylamino)phenyl]-9-oxo-pyrrolo[2,1-b]quinazoline-6-carboxamide 4-acetylamino phenyl Not provided Likely impacts solubility via hydrogen bonding; acetyl group may alter metabolic stability
N-[2-(Dimethylamino)ethyl]-11-oxo-pyrido[2,1-b]quinazoline-6-carboxamide Dimethylaminoethyl Not provided 38% synthesis yield; RNA polymerase inhibition activity inferred from study focus
N-[2-(Diethylamino)ethyl]-11-oxo-pyrido[2,1-b]quinazoline-6-carboxamide Diethylaminoethyl Not provided 44.7% synthesis yield; enhanced lipophilicity vs. dimethylamino analog
N-(3,4-dimethoxyphenyl)-9-oxo-pyrrolo[2,1-b]quinazoline-6-carboxamide 3,4-dimethoxyphenyl 365.4 Methoxy groups may improve solubility; electronic effects could modulate target binding
N-cycloheptyl-9-oxo-pyrrolo[2,1-b]quinazoline-6-carboxamide Cycloheptyl 325.4 Bulky substituent may hinder target engagement but improve pharmacokinetic half-life

Analysis

  • The diethylamino variant’s higher yield (44.7% vs. 38%) may indicate better synthetic accessibility. Methoxy and Acetylamino Groups: These polar substituents (e.g., in ) likely improve aqueous solubility but may reduce CNS penetration due to increased hydrophilicity.
  • Synthetic Considerations :

    • Carboxamide derivatives are typically synthesized via coupling reactions (e.g., method A in ), with yields varying based on amine reactivity and steric hindrance .

Metabolic and Pharmacokinetic Profiles

  • Metabolic Stability: identifies 9-oxo-pyrrolo[2,1-b]quinazoline derivatives as metabolites of vasicine, suggesting susceptibility to sulfation and glucuronidation . The 2,4-difluorophenyl group in the target compound may mitigate such metabolism compared to non-halogenated analogs.
  • Comparative Solubility : Carboxylic acid derivatives (e.g., 9-oxo-pyrrolo[2,1-b]quinazoline-6-carboxylic acid in –9) exhibit lower lipophilicity than carboxamides, favoring renal excretion but limiting bioavailability .

Case Study: Fluorinated vs. Non-Fluorinated Analogs

  • N-[(3-fluorophenyl)methyl]-N-methyl-9-oxo-pyrrolo[2,1-b]quinazoline-6-carboxamide (): The monofluorinated benzyl group may offer intermediate metabolic stability compared to the target compound’s difluorophenyl group. N-methylation here could further enhance metabolic resistance .

Biological Activity

N-(2,4-difluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound of significant interest due to its potential biological activities. This article summarizes the findings related to its biological activity, including its effects on various cellular pathways and potential therapeutic applications.

  • Molecular Formula : C25H27F2N3O3
  • Molecular Weight : 455.497 g/mol
  • CAS Number : 1354802-68-8
  • Structure : The compound features a quinazoline core which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antitumor and antimicrobial properties. Here are some key findings:

Antitumor Activity

  • Mechanism of Action : The quinazoline derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition can lead to apoptosis in cancer cells, thereby slowing tumor growth .
  • Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound exhibited significant anti-proliferative effects against various cancer cell lines. For instance, a related compound showed promising results against nine different cancer cell lines .
  • Kinase Inhibition : Differential Scanning Fluorimetry (DSF) studies indicated that the compound binds effectively to several kinases, suggesting a potential role in targeted cancer therapies .

Antimicrobial Activity

  • Antimycobacterial Properties : Research has indicated that quinazoline derivatives possess antimycobacterial activity. For example, structural modifications have led to enhanced potency against Mycobacterium tuberculosis, with some derivatives showing submicromolar activity without cytotoxic effects on human fibroblasts .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the quinazoline ring significantly affects the antimicrobial efficacy. Compounds with meta-nitro substitutions demonstrated improved activity compared to others .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Antitumor ActivityDemonstrated apoptosis in cancer cells via kinase inhibition.
Study 2Antimicrobial ActivityIdentified submicromolar activity against M. tuberculosis without cytotoxicity.
Study 3SAR AnalysisFound that specific substitutions enhance biological activity significantly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.